molecular formula C8H11N B1342851 3-Cyclopentylacrylonitrile CAS No. 591769-05-0

3-Cyclopentylacrylonitrile

Cat. No.: B1342851
CAS No.: 591769-05-0
M. Wt: 121.18 g/mol
InChI Key: VMELXYJYSXXORF-ZZXKWVIFSA-N
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Description

3-Cyclopentylacrylonitrile is an organic compound with the chemical formula C8H11N. It is characterized by a cyclopentyl group attached to an acrylonitrile moiety. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

3-Cyclopentylacrylonitrile can be synthesized through several methods:

Industrial production methods typically involve large-scale synthesis using these or similar routes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Cyclopentylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the nitrile group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopentylacrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopentylacrylonitrile involves its interaction with molecular targets and pathways specific to its application. For instance, in pharmaceutical applications, it acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The exact molecular targets and pathways depend on the final product synthesized from this compound .

Comparison with Similar Compounds

3-Cyclopentylacrylonitrile can be compared with other similar compounds, such as:

    Cyclopentylacetonitrile: Similar in structure but lacks the acrylonitrile moiety.

    Cyclopentylpropionitrile: Contains an additional carbon in the chain compared to this compound.

    Cyclopentylmethylacrylonitrile: Has a methyl group attached to the acrylonitrile moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

(E)-3-cyclopentylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMELXYJYSXXORF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613678
Record name (2E)-3-Cyclopentylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613678
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236033-37-6, 591769-05-0
Record name (2E)-3-Cyclopentyl-2-propenenitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=1236033-37-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-Cyclopentylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentyl acrylonitrile
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Synthesis routes and methods

Procedure details

A solution of diethyl cyanomethylphosphonate (7, 742.5 g, 4.2 mol, 1.1 equiv) in dry THF (5.75 L) was stirred under nitrogen on an ice-water-methanol bath and a solution of 1 M potassium tert-butoxide in THF (4 L, 4.0 mol, 1.05 equiv) was added at such a rate as to keep the temperature below 0° C. After addition of 1 M potassium tert-butoxide in THF was complete, the stirring was continued on the cold bath for 1 h and a solution of cyclopentanecarbaldehyde (6, 374 g, 3.81 mol) in dry THF (290 mL) was added at such a rate as to maintain the temperature below 0° C. The cold bath was removed, and the reaction mixture was gradually warmed to room temperature and stirred at room temperature for overnight. When the reaction was deemed complete, the reaction mixture was partitioned between methyl tert-butyl ether (MTBE, 14 L), water (10 L) and brine (6 L). The two layers were separated, and the combined organic phase was washed with brine (6 L). The aqueous phase was extracted with MTBE (10 L) and washed with brine (6 L). The combined organic extracts were concentrated under reduced pressure and the residue was distilled (65-78° C./6 torr) to afford 3-cyclopentylacrylonitrile (8, 437.8 g, 461.7 g theoretical, 94.8% yield) as a colorless oil, which was found to be a mixture of E- and Z-isomer. For 8: 1H NMR (DMSO-d6, 400 MHz, for Z-isomer) δ ppm 6.58 (t, 1H, J=10.6 Hz), 5.55 (dd, 1H, J=10.8, 0.59 Hz), 2.85 (m, 1H), 1.90-1.46 (m, 6H), 1.34 (m, 2H) and (for E-isomer) δ ppm 6.83 (q, 1H, J=8.3 Hz), 5.66 (dd, 1H, J=16.5, 1.4 Hz), 2.60 (m, 1H), 1.90-1.46 (m, 6H), 1.34 (m, 2H); 13C NMR (DMSO-d6, 100 MHz, for Z-isomer) δ ppm 159.8, 116.6, 97.7, 42.3, 32.3, 25.1 and (for E-isomer) δ ppm 160.4, 118.1, 97.9, 43.2, 31.5, 24.8; C8H11N (MW, 121.18), GCMS (EI) m/e 120 (M+-H).
Quantity
742.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.75 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
374 g
Type
reactant
Reaction Step Four
Name
Quantity
290 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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